EC50 Comparison: PT1 Exhibits Subnanomolar Potency for AMPK α1β1γ1 Heterotrimer, Outperforming AICAR
PT1 stimulates the AMPK α1β1γ1 heterotrimer with an EC50 of 0.3 μM, whereas AICAR (a widely used AMPK agonist) requires cellular conversion to ZMP and typically activates AMPK with EC50 values in the millimolar range (2-4 mM) in cellular assays [1]. PT1 also activates human AMPK α1 and α2 monomers with EC50 values of 8 μM and 12 μM, respectively .
| Evidence Dimension | AMPK α1β1γ1 heterotrimer activation potency (EC50) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | AICAR: 2-4 mM |
| Quantified Difference | PT1 is approximately 6,667-13,333 times more potent |
| Conditions | In vitro kinase activity assay using recombinant human AMPK complexes |
Why This Matters
The >10,000-fold potency advantage enables PT1 to be used at low micromolar concentrations in cellular and in vivo studies, minimizing off-target effects associated with high millimolar doses of AICAR.
- [1] Corton JM, Gillespie JG, Hawley SA, Hardie DG. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? Eur J Biochem. 1995;229(2):558-565. doi:10.1111/j.1432-1033.1995.tb20498.x View Source
